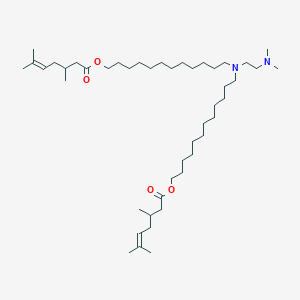
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and multiple functional groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions involving amines and alkenes. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Comparación Con Compuestos Similares
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include long-chain aliphatic amines and esters.
Uniqueness: The presence of multiple functional groups and long aliphatic chains makes this compound particularly versatile and valuable for various applications.
Propiedades
Fórmula molecular |
C46H88N2O4 |
|---|---|
Peso molecular |
733.2 g/mol |
Nombre IUPAC |
12-[2-(dimethylamino)ethyl-[12-(3,6-dimethylhept-5-enoyloxy)dodecyl]amino]dodecyl 3,6-dimethylhept-5-enoate |
InChI |
InChI=1S/C46H88N2O4/c1-41(2)29-31-43(5)39-45(49)51-37-27-23-19-15-11-9-13-17-21-25-33-48(36-35-47(7)8)34-26-22-18-14-10-12-16-20-24-28-38-52-46(50)40-44(6)32-30-42(3)4/h29-30,43-44H,9-28,31-40H2,1-8H3 |
Clave InChI |
YJFBBTBMFQHKQL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C(C)C)CC(=O)OCCCCCCCCCCCCN(CCCCCCCCCCCCOC(=O)CC(C)CC=C(C)C)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


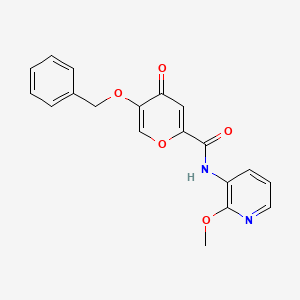
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
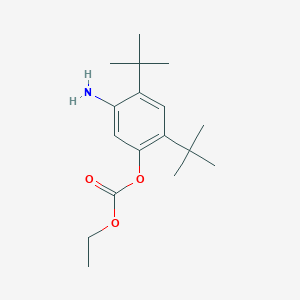
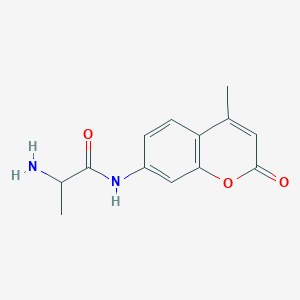
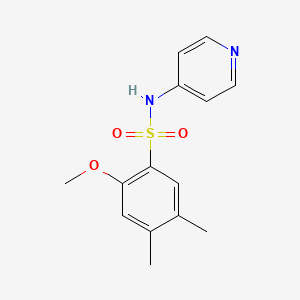
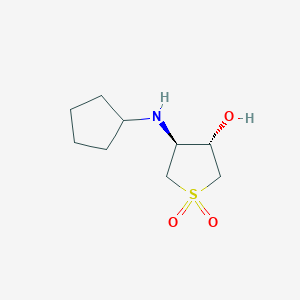
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)

![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
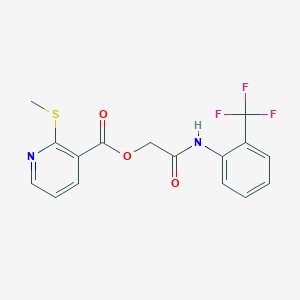
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
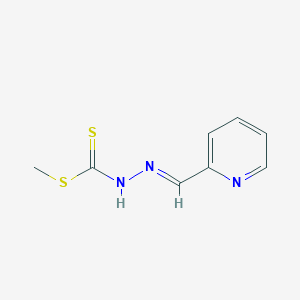
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
